molecular formula C21H28N6O3 B11499051 3-{4-ethoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

3-{4-ethoxy-6-[(tetrahydrofuran-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No.: B11499051
M. Wt: 412.5 g/mol
InChI Key: LMNIOCFOSWSGKT-UHFFFAOYSA-N
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Description

3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the triazine ring, followed by the introduction of the ethoxy and tetrahydro-2-furanylmethylamino groups. The final step involves the formation of the hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one structure. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and hexahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one analogs. What sets 3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

This article provides a comprehensive overview of 3-{4-ETHOXY-6-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H28N6O3

Molecular Weight

412.5 g/mol

IUPAC Name

11-[4-ethoxy-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C21H28N6O3/c1-2-29-21-24-19(22-10-16-5-4-8-30-16)23-20(25-21)26-11-14-9-15(13-26)17-6-3-7-18(28)27(17)12-14/h3,6-7,14-16H,2,4-5,8-13H2,1H3,(H,22,23,24,25)

InChI Key

LMNIOCFOSWSGKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NCC5CCCO5

Origin of Product

United States

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